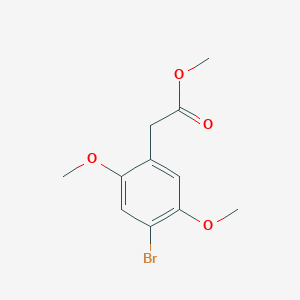
2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the reaction of a thiazole derivative with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 2-(Difluoromethyl)-1,3-thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with unique properties
作用機序
The mechanism of action of 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the properties of other functional groups such as hydroxyl or thiol groups. This allows the compound to engage in hydrogen bonding and other interactions with biological targets, potentially affecting various biochemical pathways .
類似化合物との比較
- 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde
- 2-(Chloromethyl)-1,3-thiazole-5-carbaldehyde
- 2-(Methyl)-1,3-thiazole-5-carbaldehyde
Comparison: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl analog, the difluoromethyl group is less electron-withdrawing, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the difluoromethyl group can form stronger hydrogen bonds compared to the chloromethyl or methyl groups, enhancing its potential biological activity .
特性
分子式 |
C5H3F2NOS |
|---|---|
分子量 |
163.15 g/mol |
IUPAC名 |
2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F2NOS/c6-4(7)5-8-1-3(2-9)10-5/h1-2,4H |
InChIキー |
FOMJAABIHVFCND-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)C(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


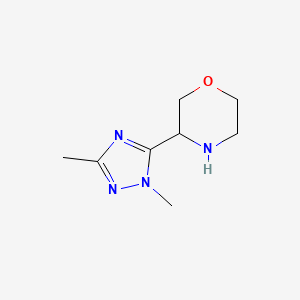
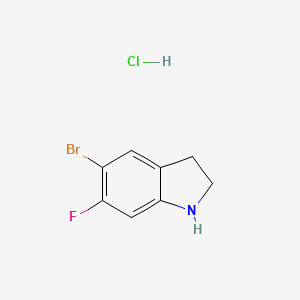
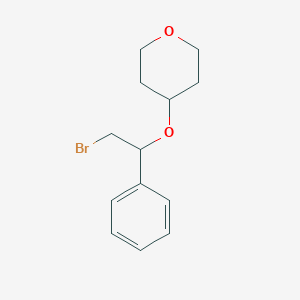
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)

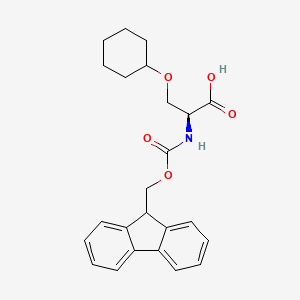
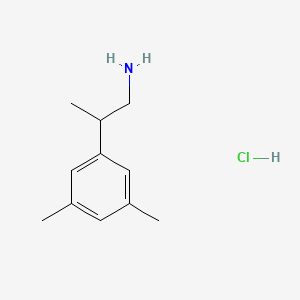
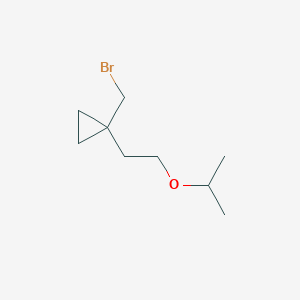

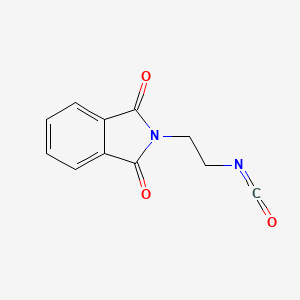
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
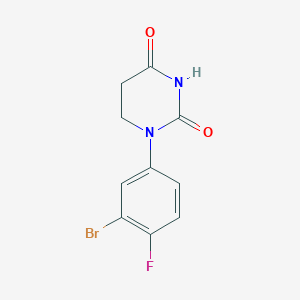
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
